molecular formula C17H16N4O5S2 B2473249 N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}thiophene-2-carboxamide CAS No. 301227-21-4

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}thiophene-2-carboxamide

Cat. No.: B2473249
CAS No.: 301227-21-4
M. Wt: 420.46
InChI Key: FCOYOOGAZIDRGF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}thiophene-2-carboxamide involves several steps. The compound is typically synthesized through a series of reactions, including the sulfonation of 2,6-dimethoxypyrimidine, followed by coupling with 4-aminophenylthiophene-2-carboxamide. The reaction conditions often involve the use of solvents such as hexane, ethyl acetate, and acetone to remove impurities . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}thiophene-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}thiophene-2-carboxamide involves the inhibition of oxidative bursts in phagocytes. This is achieved by downregulating the expression of inflammatory markers such as TNF-α, IL-1β, IL-2, IL-13, and NF-κB, while upregulating the expression of anti-inflammatory cytokine IL-10 . The compound’s molecular targets include various cytokines and signaling pathways involved in the inflammatory response.

Comparison with Similar Compounds

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}thiophene-2-carboxamide is unique due to its specific structure and anti-inflammatory properties. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and applications.

Properties

IUPAC Name

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O5S2/c1-25-15-10-14(19-17(20-15)26-2)21-28(23,24)12-7-5-11(6-8-12)18-16(22)13-4-3-9-27-13/h3-10H,1-2H3,(H,18,22)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOYOOGAZIDRGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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